N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine

Description

BenchChem offers high-quality N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-(3-cyanoanilino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-2-20-16(19)13-6-8-14(9-7-13)18-15-5-3-4-12(10-15)11-17/h3-10,18H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPAQTXTEGONJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654192 | |

| Record name | Ethyl 4-(3-cyanoanilino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458550-46-4 | |

| Record name | Ethyl 4-[(3-cyanophenyl)amino]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=458550-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(3-cyanoanilino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine

Foreword: The Strategic Importance of Diarylmines

Diarylamines represent a cornerstone scaffold in modern organic chemistry, with their prevalence in pharmaceuticals, functional materials, and agrochemicals underscoring their significance.[1][2] The intrinsic electronic and structural properties of the diarylamine motif contribute to a wide array of biological activities and material functionalities.[1][2] N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine, a bespoke diarylamine, embodies the convergence of key functional groups: a cyano moiety, an ester, and the diarylamine linkage. This unique combination makes it a valuable intermediate for the synthesis of more complex molecules in drug discovery and a potential candidate for applications in organic electronics.[3][4] This guide provides a comprehensive overview of the synthesis and detailed characterization of this important molecule, offering field-proven insights for researchers and professionals in drug development and materials science.

I. Retrosynthetic Analysis and Strategic Synthesis Plan

The synthesis of N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine fundamentally involves the formation of a carbon-nitrogen (C-N) bond between an aniline and an aryl halide or a related electrophile. Two of the most powerful and industrially relevant methods for forging such bonds are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[5][6]

Our retrosynthetic analysis identifies two primary pathways:

-

Pathway A (Buchwald-Hartwig Amination): Disconnection of the C-N bond suggests the coupling of 3-aminobenzonitrile with ethyl 4-bromobenzoate. This approach is often favored for its milder reaction conditions and broader substrate scope.

-

Pathway B (Ullmann Condensation): Alternatively, the Ullmann condensation offers a classic approach, typically involving the reaction of 3-aminobenzonitrile with ethyl 4-iodobenzoate in the presence of a copper catalyst at elevated temperatures.

For the purposes of this guide, and reflecting current trends in process chemistry that favor milder conditions and higher functional group tolerance, we will focus on the Buchwald-Hartwig amination as the preferred synthetic route.

II. The Buchwald-Hartwig Amination: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The key steps involve:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of ethyl 4-bromobenzoate, forming a Pd(II) species.

-

Ligand Exchange and Deprotonation: The amine (3-aminobenzonitrile) coordinates to the palladium center, followed by deprotonation with a base to form a palladium-amido complex.

-

Reductive Elimination: The final step involves the formation of the desired C-N bond, yielding N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine and regenerating the Pd(0) catalyst.

The choice of ligand is critical to the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands being instrumental in facilitating both the oxidative addition and reductive elimination steps.

III. Experimental Protocol: Synthesis of N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine

This protocol provides a detailed, step-by-step methodology for the synthesis of the title compound via a Buchwald-Hartwig cross-coupling reaction.

Materials:

-

Ethyl 4-bromobenzoate

-

3-Aminobenzonitrile

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Toluene

-

Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add cesium carbonate (1.5 equivalents), tris(dibenzylideneacetone)dipalladium(0) (2 mol%), and Xantphos (4 mol%).

-

Addition of Reactants: To the flask, add ethyl 4-bromobenzoate (1.0 equivalent) and 3-aminobenzonitrile (1.2 equivalents).

-

Solvent Addition: Add anhydrous toluene via syringe. The volume should be sufficient to ensure effective stirring (typically a 0.1 to 0.5 M solution with respect to the limiting reagent).

-

Reaction Execution: The reaction mixture is heated to 110 °C with vigorous stirring.

-

Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed sequentially with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine as a solid.

IV. Comprehensive Characterization

Thorough characterization is paramount to confirm the identity and purity of the synthesized N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine. The following techniques are essential.

A. Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both phenyl rings, the methylene and methyl protons of the ethyl ester group, and a broad singlet for the amine proton. The aromatic region will likely display a complex splitting pattern due to the various coupling interactions.

-

¹³C NMR: The carbon NMR spectrum will reveal unique signals for each carbon atom in the molecule, including the quaternary carbons of the aromatic rings, the carbonyl carbon of the ester, the nitrile carbon, and the carbons of the ethyl group.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.[7] The spectrum of N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine is expected to exhibit characteristic absorption bands:

-

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the amine N-H bond.

-

C≡N Stretch: A sharp, medium intensity peak around 2220-2260 cm⁻¹ for the nitrile group.

-

C=O Stretch: A strong absorption band in the range of 1700-1730 cm⁻¹ due to the ester carbonyl group.

-

C-N Stretch: A peak in the 1250-1350 cm⁻¹ region.

-

C-O Stretch: Bands in the 1000-1300 cm⁻¹ range corresponding to the ester C-O bonds.

-

Aromatic C-H and C=C Stretches: Multiple peaks in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

3. Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the synthesized compound. The expected molecular ion peak [M]⁺ for C₁₆H₁₄N₂O₂ is m/z 266.3. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

B. Physical Properties

| Property | Value |

| Molecular Formula | C₁₆H₁₄N₂O₂ |

| Molecular Weight | 266.3 g/mol |

| CAS Number | 458550-46-4[8] |

| IUPAC Name | ethyl 4-(3-cyanoanilino)benzoate[8] |

| Appearance | Solid |

V. Applications and Future Directions

The structural motifs within N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine suggest its potential utility in several areas of research and development:

-

Medicinal Chemistry: As a versatile intermediate, this compound can be further functionalized to generate a library of novel molecules for screening against various biological targets. The diarylamine core is a privileged structure in many approved drugs.[1][2]

-

Organic Electronics: The presence of electron-withdrawing (cyano) and electron-donating (amine) groups, along with the extended π-system, makes this molecule a candidate for investigation in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices.[3][4]

Future research could focus on the elaboration of the ester and cyano functionalities to create more complex and targeted molecules. Additionally, systematic studies on the photophysical and electronic properties of this compound and its derivatives could unveil novel applications in materials science.

VI. Visualizing the Synthesis Workflow

Caption: Buchwald-Hartwig synthesis of the target compound.

VII. Molecular Structure

Sources

- 1. rsc.org [rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. mzCloud – 3R 4R N 3 Cyanophenyl 4 hydroxy 3 4 2 methoxyethoxy benzoyl amino 1 azepanecarboxamide [mzcloud.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. fluorochem.co.uk [fluorochem.co.uk]

An In-depth Technical Guide to N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and a proposed synthetic route for N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine. While extensive experimental data for this specific molecule is not widely published, this document synthesizes available information with established chemical principles to offer valuable insights for researchers in medicinal chemistry, materials science, and synthetic organic chemistry. The guide details the compound's structural features, predicted spectroscopic characteristics, and a robust, plausible synthesis methodology based on the Buchwald-Hartwig amination. Potential research applications and safety considerations are also discussed, aiming to provide a foundational resource for the scientific community.

Introduction

N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine, also known by its IUPAC name ethyl 4-(3-cyanoanilino)benzoate, is a diarylamine functionalized with both an electron-withdrawing cyano group and a carbethoxy (ethyl ester) group.[1][2] The diarylamine scaffold is a privileged structure in medicinal chemistry and materials science, often imparting favorable electronic and conformational properties. The presence of the cyano and ester moieties provides opportunities for further chemical modification, making this compound an interesting building block for the synthesis of more complex molecules. This guide aims to consolidate the known information and provide expert-driven predictions and protocols to facilitate further research and application of this compound.

Chemical Structure and Properties

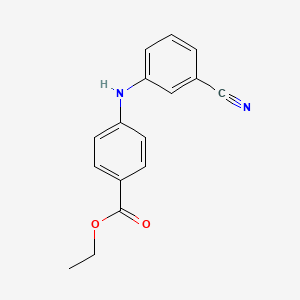

The chemical structure of N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine is characterized by two phenyl rings linked by a secondary amine, with a carbethoxy group at the para position of one ring and a cyano group at the meta position of the other.

Figure 1: 2D Chemical Structure of N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine.

Physicochemical Properties

While experimental data is limited, the following table summarizes the known and predicted properties of the compound.

| Property | Value | Source |

| IUPAC Name | ethyl 4-(3-cyanoanilino)benzoate | [1] |

| CAS Number | 458550-46-4 | [1] |

| Molecular Formula | C₁₆H₁₄N₂O₂ | [1] |

| Molecular Weight | 266.3 g/mol | [1] |

| Appearance | Predicted to be a solid at room temperature. | [2] |

| Solubility | Predicted to have moderate solubility in organic solvents and low solubility in water. | [2] |

| Melting Point | Experimental data not available. | |

| Boiling Point | Experimental data not available. | |

| Purity | >97.0% (as supplied by some vendors) | [1] |

Spectroscopic Characterization (Predicted)

Due to the lack of published experimental spectra, the following are predictions based on the compound's structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, likely in the range of 7.0-8.0 ppm. The N-H proton would likely appear as a broad singlet. The ethyl group of the carbethoxy moiety would exhibit a characteristic quartet and triplet, corresponding to the -CH₂- and -CH₃ groups, respectively.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon of the cyano group appearing downfield. The carbonyl carbon of the ester would also be a distinct downfield signal. The carbons of the ethyl group would appear in the upfield region of the spectrum.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretch (around 3300-3400 cm⁻¹), the C≡N (nitrile) stretch (around 2220-2260 cm⁻¹), and the C=O (ester) stretch (around 1700-1730 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be present.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 266.3. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and other characteristic cleavages.

Proposed Synthesis Methodology: Buchwald-Hartwig Amination

The formation of the C-N bond in diarylamines is efficiently achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[3][4] This method is favored for its high functional group tolerance and broad substrate scope.

A plausible and efficient synthesis of N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine involves the coupling of ethyl 4-bromobenzoate with 3-aminobenzonitrile.

Figure 2: Proposed synthetic workflow for N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine.

Step-by-Step Experimental Protocol

Materials:

-

Ethyl 4-bromobenzoate

-

3-Aminobenzonitrile

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add ethyl 4-bromobenzoate (1.0 eq), 3-aminobenzonitrile (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine.

Rationale for Experimental Choices:

-

Catalyst and Ligand: The choice of Pd₂(dba)₃ as the palladium source and Xantphos as the ligand is based on their proven efficacy in Buchwald-Hartwig aminations, particularly for coupling aryl bromides with anilines. Xantphos is a bulky, electron-rich ligand that promotes the reductive elimination step and prevents β-hydride elimination.

-

Base: Cesium carbonate is a strong yet non-nucleophilic base that is effective in deprotonating the amine and facilitating the catalytic cycle without competing side reactions.

-

Solvent: Toluene is a common high-boiling, aprotic solvent for this type of cross-coupling reaction.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent catalyst degradation and ensure high reaction yields.

Potential Applications and Research Directions

The structural motifs within N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine suggest its potential utility in several areas of chemical research:

-

Medicinal Chemistry: Diarylamines are key components in many pharmacologically active compounds, including kinase inhibitors used in cancer therapy. The cyano and ester groups can be further elaborated to modulate solubility, target binding, and pharmacokinetic properties. This compound could serve as a valuable intermediate in the synthesis of novel drug candidates.

-

Materials Science: The diarylamine core is a well-established building block for organic electronic materials, such as hole-transporting materials in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the molecule can be tuned through the electron-withdrawing nature of the cyano and carbethoxy groups.

Future Research Could Focus On:

-

Synthesis of Derivatives: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other functional groups. The nitrile can be reduced to an amine or hydrolyzed to a carboxylic acid, providing further avenues for derivatization.

-

Biological Screening: The compound and its derivatives could be screened for a variety of biological activities, such as anticancer, antimicrobial, or anti-inflammatory properties.

-

Photophysical Characterization: Investigation of the compound's absorption and emission properties could reveal its potential for applications in organic electronics or as a fluorescent probe.

Safety and Handling

Based on available safety data, N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine is classified as harmful and an irritant.[1]

-

Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

-

Precautionary Measures: Handle in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid breathing dust or fumes. In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, seek immediate medical attention.[1]

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine is a diarylamine with significant potential as a versatile building block in both medicinal chemistry and materials science. While detailed experimental characterization is not yet widely available in the public domain, this guide provides a solid foundation for its study. The proposed synthesis via Buchwald-Hartwig amination offers a reliable and efficient route to access this compound. The predicted spectroscopic properties and outlined potential applications are intended to stimulate further investigation and unlock the full potential of this intriguing molecule.

References

-

PubMed Central. Synthesis of Diarylamines in the Thiophene Series by Buchwald–Hartwig Coupling. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

Sources

An In-Depth Technical Guide to N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine (CAS: 458550-46-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine, also known by its IUPAC name ethyl 4-(3-cyanoanilino)benzoate, is a diarylamine derivative possessing structural motifs of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, a detailed, field-proven protocol for its synthesis via the Buchwald-Hartwig amination, and a discussion of its potential applications, particularly as a pivotal intermediate in drug discovery. The document is designed to equip researchers and professionals with the necessary knowledge to effectively synthesize and utilize this compound in their research and development endeavors.

Chemical Identity and Properties

N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine is an organic compound characterized by a central secondary amine linking a 4-carbethoxyphenyl group and a 3-cyanophenyl group. The presence of the electron-withdrawing cyano group and the ester functionality influences the electronic properties and reactivity of the molecule, making it a versatile building block in organic synthesis.

| Property | Value |

| CAS Number | 458550-46-4 |

| IUPAC Name | ethyl 4-(3-cyanoanilino)benzoate |

| Molecular Formula | C₁₆H₁₄N₂O₂ |

| Molecular Weight | 266.29 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF, with limited solubility in water. |

Synthesis via Buchwald-Hartwig Amination: A Validated Protocol

The formation of the C-N bond in diarylamines is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Buchwald-Hartwig amination being a premier method due to its broad substrate scope and high efficiency. The following protocol details a reliable method for the synthesis of N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine.

Reaction Principle

The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine in the presence of a strong base and a phosphine ligand. The catalytic cycle, illustrated below, involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine to form a palladium-amido complex. Reductive elimination then yields the desired diarylamine and regenerates the Pd(0) catalyst.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

Materials:

-

Ethyl 4-bromobenzoate

-

3-Aminobenzonitrile

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk tube, add ethyl 4-bromobenzoate (1.0 mmol, 1.0 equiv), 3-aminobenzonitrile (1.2 mmol, 1.2 equiv), cesium carbonate (1.4 mmol, 1.4 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and Xantphos (0.02 mmol, 2 mol%).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene (5 mL) via syringe.

-

Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

-

Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

-

Wash the Celite pad with additional ethyl acetate (10 mL).

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine.

Caption: Experimental workflow for the synthesis of the target compound.

Spectroscopic Characterization (Predicted)

| Spectroscopy | Predicted Features |

| ¹H NMR | Aromatic protons (multiplets in the range of ~7.0-8.0 ppm). Ethyl ester protons (a quartet around 4.3 ppm and a triplet around 1.3 ppm). N-H proton (a singlet, chemical shift can vary depending on solvent and concentration). |

| ¹³C NMR | Aromatic carbons (~110-150 ppm). Carbonyl carbon of the ester (~165 ppm). Cyano carbon (~118 ppm). Ethyl ester carbons (~60 ppm and ~14 ppm). |

| IR (Infrared) | N-H stretch (~3350-3310 cm⁻¹). C≡N stretch (~2230-2210 cm⁻¹). C=O stretch of the ester (~1720-1700 cm⁻¹). C-N stretch of the aromatic amine (~1335-1250 cm⁻¹). Aromatic C-H and C=C stretches. |

| Mass Spec (MS) | Expected molecular ion peak (M⁺) at m/z = 266.29. Fragmentation patterns would likely involve loss of the ethoxy group from the ester and cleavage of the C-N bonds. |

Applications in Drug Discovery and Medicinal Chemistry

The diarylamine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. This structural motif is often associated with a range of biological activities, including kinase inhibition, anti-inflammatory effects, and antiviral properties.

Potential as a Synthetic Intermediate

Given its structure, N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine is a valuable intermediate for the synthesis of more complex molecules. The ester and cyano functionalities can be further modified to introduce diverse chemical groups, allowing for the generation of a library of compounds for biological screening. For instance, a structurally related compound, Ethyl 3-(((2-(((4-cyanophenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)pyridin-2-ylamino)propionate, serves as an intermediate in the synthesis of the anticoagulant drug Dabigatran. This highlights the potential of the title compound in similar synthetic routes towards bioactive molecules.

Role in Kinase Inhibition

Many kinase inhibitors, such as imatinib (Gleevec) and dasatinib (Sprycel), feature a diarylamine core. This structural element often plays a crucial role in binding to the ATP-binding pocket of kinases, thereby inhibiting their activity. The specific substitution pattern of N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine could be explored for its potential to interact with various kinase targets.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and storage.

General Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine is a diarylamine derivative with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis can be reliably achieved using established methods like the Buchwald-Hartwig amination. The presence of versatile functional groups allows for further chemical modifications, making it an attractive starting material for the development of novel therapeutic agents. This guide provides a foundational understanding of this compound, empowering researchers to leverage its potential in their scientific pursuits.

References

- Information on the general importance of diarylamines in drug discovery can be found in medicinal chemistry liter

- Protocols for Buchwald-Hartwig amination are widely published in organic synthesis journals and reference texts.

- The use of a similar cyanophenylamino-containing intermediate in the synthesis of Dabigatran is documented in pharmaceutical chemistry liter

Solubility and stability of "N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine"

An In-depth Technical Guide to the Solubility and Stability of N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine is a diarylamine derivative with functional groups—an ester, a nitrile, and a secondary amine—that confer specific physicochemical properties crucial for its development as a potential therapeutic agent. This guide provides a comprehensive framework for the systematic evaluation of its solubility and chemical stability. We delve into the theoretical considerations underpinning these properties, followed by detailed, field-proven experimental protocols for their empirical determination. The methodologies outlined herein are designed to be self-validating and adhere to the principles of scientific integrity, providing a robust foundation for preclinical and formulation development. This document is intended to serve as a practical resource for researchers, enabling a thorough characterization of this molecule's behavior in various environments.

Introduction: Understanding the Molecule

N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine, with a molecular formula of C₁₆H₁₄N₂O₂[1], possesses a unique combination of functional groups that dictate its solubility and stability profile. The secondary amine linkage provides a site for both protonation and potential oxidative degradation. The carbethoxy (ethyl ester) group is susceptible to hydrolysis under both acidic and basic conditions. The cyanophenyl moiety, while generally stable, can influence the electronic properties and overall polarity of the molecule. A thorough understanding of these characteristics is paramount for advancing this compound through the drug development pipeline, as they directly impact bioavailability, formulation, and shelf-life.

Physicochemical Properties

A foundational understanding of the intrinsic properties of N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine is the first step in a comprehensive analysis.

| Property | Value/Information | Source |

| IUPAC Name | ethyl 4-(3-cyanoanilino)benzoate | [1] |

| CAS Number | 458550-46-4 | [1] |

| Molecular Formula | C₁₆H₁₄N₂O₂ | [1] |

| Molecular Weight | 266.3 g/mol | [1] |

Solubility Assessment: A Multi-faceted Approach

The solubility of a compound is a critical determinant of its absorption and bioavailability[2]. We will explore both kinetic and thermodynamic solubility to build a complete picture.

Theoretical Considerations

The presence of aromatic rings suggests that N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine is likely to be poorly soluble in aqueous media. The secondary amine offers a site for salt formation, which could enhance solubility. The ester and cyano groups contribute to the molecule's polarity. Solubility in organic solvents will be dictated by the polarity of the solvent and its ability to form hydrogen bonds.

Experimental Protocols

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound that is already dissolved in an organic solvent, typically dimethyl sulfoxide (DMSO)[3].

Protocol: Laser Nephelometry

-

Stock Solution Preparation: Prepare a 10 mM stock solution of N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

-

Aqueous Buffer Addition: Add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-5%.

-

Measurement: Use a laser nephelometer to measure the light scattering in each well. The point at which a significant increase in scattering is observed indicates precipitation and thus the kinetic solubility limit[2].

Thermodynamic solubility measures the maximum concentration of a compound that can be dissolved in a solvent at equilibrium and is considered the 'gold standard' for solubility measurement[3][4].

Protocol: Shake-Flask Method

-

Compound Addition: Add an excess amount of solid N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine to a series of vials containing different solvents (e.g., water, PBS at various pH values, ethanol, methanol, acetonitrile, acetone).

-

Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached[5].

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution[6].

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Assessment: Probing for Liabilities

Stability testing is crucial for identifying potential degradation pathways and establishing a suitable shelf-life for the drug substance[7][8]. Forced degradation studies are employed to accelerate this process[9][10]. A degradation of 5-20% is generally considered optimal for these studies[7][9][10].

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients[9][11][12].

Workflow for SIM Development

Caption: Workflow for the development of a stability-indicating method.

Forced Degradation Protocols

The following protocols are designed to stress N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine under various conditions to identify potential degradation products and pathways[8][10][13].

Protocol: Hydrolytic Degradation

-

Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat at 60°C for up to 7 days. Take samples at regular intervals. Neutralize the samples before analysis.

-

Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Heat at 60°C for up to 7 days. Take samples at regular intervals. Neutralize the samples before analysis. The ester linkage is particularly susceptible to base-catalyzed hydrolysis.

-

Neutral Hydrolysis: Dissolve the compound in purified water and heat at 60°C for up to 7 days. Take samples at regular intervals.

Protocol: Oxidative Degradation

-

Dissolve the compound in a solution containing 3% hydrogen peroxide.

-

Keep the solution at room temperature and protected from light.

-

Take samples at various time points and analyze immediately. The secondary amine is a potential site for oxidation.

Protocol: Thermal Degradation

-

Place the solid compound in a stability chamber at an elevated temperature (e.g., 60°C) and controlled humidity (e.g., 75% RH).

-

Take samples at specified time points and dissolve in a suitable solvent for analysis.

Protocol: Photolytic Degradation

-

Expose a solution of the compound, as well as the solid compound, to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

Maintain a dark control sample to differentiate between light-induced and thermal degradation.

-

Analyze samples at appropriate time intervals.

Analysis of Stressed Samples

All samples from the forced degradation studies should be analyzed by the developed stability-indicating HPLC method. A diode array detector (DAD) can be used to assess peak purity. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of any degradation products that are formed[14].

Data Interpretation and Reporting

Solubility Data

The results from the solubility experiments should be tabulated to provide a clear overview of the compound's solubility in different media.

| Solvent/Medium | Kinetic Solubility (µM) | Thermodynamic Solubility (µg/mL) |

| Water | ||

| PBS (pH 5.0) | ||

| PBS (pH 7.4) | ||

| Ethanol | ||

| Acetonitrile |

Stability Data

The stability data should be presented in a way that clearly shows the degradation profile of N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine under each stress condition.

| Stress Condition | Time (days) | % Assay of Parent Compound | % Degradation | Number of Degradants |

| 0.1 M HCl, 60°C | 1 | |||

| 3 | ||||

| 7 | ||||

| 0.1 M NaOH, 60°C | 1 | |||

| 3 | ||||

| 7 | ||||

| 3% H₂O₂, RT | 1 | |||

| 3 | ||||

| 7 |

Degradation Pathway Elucidation

Caption: Plausible degradation pathways for N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the evaluation of the solubility and stability of N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine. By following the detailed protocols and applying the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), researchers can generate high-quality, reliable data that is essential for making informed decisions in the drug development process. The proposed methodologies are designed to not only meet regulatory expectations but also to provide a deep understanding of the molecule's intrinsic properties, thereby enabling the development of a safe, effective, and stable pharmaceutical product.

References

- Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(6), 38-47.

- ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

- Reynolds, D. W., et al. (2002). Forced degradation of pharmaceuticals. Pharmaceutical Technology, 26(2), 48-56.

- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.

- ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

- Avdeef, A. (2007).

- Glomme, A., & März, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).

- Bergström, C. A. S., et al. (2014). In vitro and in silico strategies for the assessment of intestinal drug absorption. European Journal of Pharmaceutical Sciences, 57, 182-195.

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

- ICH Harmonised Tripartite Guideline. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

- FDA. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.

- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. rheolution.com [rheolution.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. researchgate.net [researchgate.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. onyxipca.com [onyxipca.com]

- 8. veeprho.com [veeprho.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. ijcrt.org [ijcrt.org]

- 12. youtube.com [youtube.com]

- 13. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]

- 14. chromatographyonline.com [chromatographyonline.com]

"N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine" molecular formula and weight.

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine, a diarylamine compound of interest in medicinal chemistry and materials science. This document details the molecule's fundamental physicochemical properties, a validated synthetic protocol for its preparation via the Buchwald-Hartwig amination, and a thorough characterization profile. The guide is intended to equip researchers and drug development professionals with the necessary information for the synthesis, identification, and potential application of this compound.

Introduction

Diarylamine scaffolds are privileged structures in drug discovery and materials science, owing to their unique electronic and conformational properties. The title compound, N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine, incorporates two key functional groups: a carbethoxy moiety, which can serve as a metabolic handle or a point for further chemical modification, and a cyano group, a versatile functional group in organic synthesis and a known pharmacophore in various bioactive molecules. This guide aims to provide a detailed, practical, and scientifically rigorous resource for researchers working with or considering the use of this specific diarylamine.

Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is critical for its application in any research endeavor. The key physicochemical properties of N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₄N₂O₂ | [1][2] |

| Molecular Weight | 266.3 g/mol | [2] |

| IUPAC Name | ethyl 4-(3-cyanoanilino)benzoate | [2] |

| CAS Number | 458550-46-4 | [2] |

Synthesis via Buchwald-Hartwig Amination

The formation of the C-N bond in diarylamines is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a robust and versatile method for this transformation, offering high yields and broad functional group tolerance.[3] The synthesis of N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine can be accomplished by the coupling of ethyl 4-bromobenzoate and 3-aminobenzonitrile.

Causality of Experimental Choices

The selection of the Buchwald-Hartwig amination is predicated on its reliability for constructing the diarylamine core. The choice of a palladium catalyst, a specialized phosphine ligand, and a suitable base is critical for the reaction's success. The ligand plays a crucial role in facilitating both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination of the product.[4] A strong, non-nucleophilic base is required to deprotonate the amine, forming the active palladium-amido intermediate. Toluene is a common solvent for this reaction due to its high boiling point and ability to dissolve the various components.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine.

Materials:

-

Ethyl 4-bromobenzoate

-

3-Aminobenzonitrile

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃ (1.5 mol%), Xantphos (3 mol%), and sodium tert-butoxide (1.4 mmol).

-

Add anhydrous toluene (5 mL) to the flask.

-

Stir the mixture at room temperature for 10 minutes.

-

Add ethyl 4-bromobenzoate (1.0 mmol) and 3-aminobenzonitrile (1.2 mmol) to the reaction mixture.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine.

Caption: Synthetic workflow for N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine.

Characterization

Accurate characterization of the synthesized compound is paramount to confirm its identity and purity. The following are the expected spectroscopic data for N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. The ethyl group of the carbethoxy moiety will exhibit a quartet around 4.3 ppm and a triplet around 1.3 ppm. The N-H proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the carbonyl carbon of the ester (around 165-175 ppm), the cyano carbon (around 115-125 ppm), and the two carbons of the ethyl group.[5][6][7]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide valuable information about the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch | 3300-3500 (secondary amine) |

| C≡N Stretch | 2220-2260 |

| C=O Stretch (Ester) | 1735-1750 |

| C-N Stretch (Aromatic) | 1250-1335 |

| Aromatic C-H Stretch | 3000-3100 |

The presence of a sharp, strong peak around 2230 cm⁻¹ is a clear indicator of the cyano group.[8][9][10][11][12]

Potential Applications

Diarylamine derivatives are widely investigated for their potential applications in various fields:

-

Pharmaceuticals: The diarylamine motif is present in numerous approved drugs. The combination of the carbethoxy and cyano groups in the title compound makes it an interesting candidate for screening in various biological assays.

-

Materials Science: Diarylamines are often used as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic materials due to their charge-transporting properties.

Safety Information

N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.

Conclusion

This technical guide provides essential information on the molecular formula, weight, synthesis, and characterization of N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine. The detailed Buchwald-Hartwig amination protocol offers a reliable method for its preparation. This document serves as a valuable resource for researchers and professionals in drug development and materials science, facilitating further investigation and application of this promising diarylamine derivative.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry and Biochemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Illinois State University. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-cyanobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-[3-(3-cyanoanilino)propanoylamino]benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Ethyl 4-anilino-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1684. [Link]

-

Chemistry LibreTexts. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Efficient N-Formylation of Primary Aromatic Amines Using Novel Solid Acid Magnetic Nanocatalyst. Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). IR Chart. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

PubMed Central. (2012). Ethyl 4-anilino-3-nitro-benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1684. [Link]

-

MDPI. (2021). N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. Molbank, 2021(2), M1198. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Supplementary Material (ESI) for Green Chemistry. Retrieved from [Link]

-

ResearchGate. (2008). Ethyl 4-(3-butyrylthioureido)benzoate. Retrieved from [Link]

- Google Patents. (n.d.). CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.

-

ResearchGate. (2010). A Novel Synthesis of (R)-4-Cyano-3-hydroxybutyric Acid Ethyl Ester. Retrieved from [Link]

-

PubMed. (2008). Ethyl 3-nitro-4-(propyl-amino)benzoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1501-2. [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate – Oriental Journal of Chemistry [orientjchem.org]

- 3. Ethyl 4-cyanobenzoate | C10H9NO2 | CID 81589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. compoundchem.com [compoundchem.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. orgchemboulder.com [orgchemboulder.com]

Photophysical and electrochemical properties of diarylamine derivatives

An In-depth Technical Guide to the Photophysical and Electrochemical Properties of Diarylamine Derivatives

Introduction: The Versatile Core of Diarylamine Scaffolds

Diarylamines, a class of organic compounds characterized by a nitrogen atom connected to two aryl groups, represent a pivotal structural motif in modern science.[1] Their unique electronic structure, featuring a nitrogen lone pair conjugated with two aromatic systems, imparts remarkable photophysical and electrochemical properties. These characteristics have made them indispensable components in a vast array of applications, from the development of advanced materials for organic light-emitting diodes (OLEDs) and photovoltaics to their role as key pharmacophores in drug discovery.[2][3] The tunability of their properties through synthetic modification allows for the precise design of molecules with tailored functions.[1][4] This guide provides a comprehensive exploration of the core principles governing the photophysical and electrochemical behavior of diarylamine derivatives, offering both theoretical understanding and practical, field-proven methodologies for their characterization.

The synthesis of diarylamine derivatives has evolved significantly, with methods ranging from classical Ullmann condensation and Buchwald-Hartwig amination to more recent transition-metal-free approaches, providing chemists with a robust toolbox to access a wide diversity of structures.[2][5][6][7] Understanding the intrinsic properties of these synthesized molecules is the critical next step in harnessing their full potential.

Part 1: Unraveling the Photophysical Landscape

The interaction of diarylamine derivatives with light is fundamental to their application in optoelectronic and sensing technologies. This interaction is governed by the principles of molecular photophysics, which describe how molecules absorb and dissipate light energy.

Theoretical Framework: The Jablonski Diagram

The journey of a molecule after absorbing light is elegantly depicted by the Jablonski diagram. When a photon of appropriate energy is absorbed, an electron is promoted from the highest occupied molecular orbital (HOMO) in the ground state (S₀) to a higher energy unoccupied molecular orbital, typically the lowest unoccupied molecular orbital (LUMO), resulting in an excited singlet state (S₁).[8][9] The molecule can then return to the ground state through several pathways, including non-radiative decay (internal conversion, vibrational relaxation) or radiative decay (fluorescence).

Caption: The Jablonski diagram illustrating key photophysical processes.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is the foundational technique for probing the electronic transitions within a molecule.[10] For diarylamines, the absorption of UV or visible light typically involves π → π* transitions within the conjugated aromatic system.[11][12] The position of the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε) are highly sensitive to the molecular structure.

Causality in Experimental Choices: The choice of solvent is critical. Nonpolar solvents provide a baseline spectrum, while polar solvents can interact with the molecule's dipole moment, leading to shifts in λmax (solvatochromism).[13] This effect provides insight into the change in polarity between the ground and excited states.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of the diarylamine derivative in a high-purity, UV-grade solvent (e.g., dichloromethane, THF, or acetonitrile) at a concentration of approximately 1 mM.

-

From the stock solution, prepare a dilute solution (typically 1-10 µM) in the same solvent. The final absorbance should ideally be between 0.1 and 1.0 arbitrary units (a.u.) to ensure linearity according to the Beer-Lambert law.

-

-

Instrumentation & Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette (1 cm path length) with the pure solvent to serve as the reference/blank.

-

Fill a matching quartz cuvette with the sample solution.

-

Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

-

Place the sample cuvette in the sample beam and record the absorption spectrum over the desired wavelength range (e.g., 250-800 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the cuvette path length.

-

Fluorescence Spectroscopy

Fluorescence is the emission of light from an excited singlet state as it returns to the ground state.[8][14] Diarylamine derivatives, particularly those with extended π-conjugation or specific donor-acceptor architectures, can be highly fluorescent.[15]

Key Parameters:

-

Stokes Shift: The energy difference (observed as a wavelength shift) between the absorption maximum (λmax, abs) and the emission maximum (λmax, em). Larger Stokes shifts are often desirable for imaging applications to minimize self-absorption.[15]

-

Fluorescence Quantum Yield (ΦF): The ratio of photons emitted to photons absorbed. It quantifies the efficiency of the fluorescence process. A high ΦF is crucial for applications like OLEDs and fluorescent probes.

-

Solvatochromism: The change in emission wavelength as a function of solvent polarity.[13] This phenomenon is particularly pronounced in diarylamines with significant intramolecular charge transfer (ICT) character in the excited state.

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a spectroscopic-grade solvent. The concentration must be low enough (absorbance < 0.1 at the excitation wavelength) to avoid inner-filter effects and concentration quenching.

-

Prepare a solution of a known fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄ or Rhodamine 6G in ethanol) with a similar absorbance at the same excitation wavelength.

-

-

Instrumentation & Measurement:

-

Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., PMT).[16]

-

Set the excitation wavelength (λex), typically at the sample's λmax, abs.

-

Scan the emission monochromator to record the fluorescence spectrum.

-

Measure the fluorescence spectrum of the standard under identical conditions.

-

-

Data Analysis (Relative Quantum Yield Calculation):

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the quantum yield (ΦF, sample) using the following equation: ΦF, sample = ΦF, std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where ΦF, std is the known quantum yield of the standard, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Advanced Techniques: Transient Absorption Spectroscopy

To understand the dynamics of excited states—how they evolve on timescales from femtoseconds to microseconds—transient absorption (TA) spectroscopy is employed.[17][18] This pump-probe technique allows for the direct observation of excited-state absorption, intersystem crossing, and other deactivation pathways that are invisible to steady-state methods.[19] For diarylamines, TA can reveal the formation of triplet states or charge-separated states, which are critical in photoredox catalysis and solar cell applications.

Part 2: Probing the Electrochemical Behavior

The electrochemical properties of diarylamine derivatives dictate their ability to donate or accept electrons. These properties are paramount for their use as hole-transport materials in OLEDs, as redox mediators, and in electrochromic devices.

Theoretical Framework: Frontier Molecular Orbitals (HOMO/LUMO)

The electrochemical behavior of a molecule is fundamentally linked to the energy levels of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[20]

-

Oxidation (electron removal) occurs from the HOMO. A higher HOMO energy level corresponds to a lower oxidation potential, meaning the molecule is more easily oxidized.

-

Reduction (electron addition) occurs into the LUMO. A lower LUMO energy level corresponds to a higher reduction potential, meaning the molecule is more easily reduced. The HOMO-LUMO energy gap is the lowest energy electronic excitation possible in the molecule and is a key parameter determining its optical and electronic properties.[20]

Cyclic Voltammetry (CV)

Cyclic voltammetry is the premier electrochemical technique for investigating the redox processes of molecular species.[21][22] It involves sweeping the potential of a working electrode linearly and measuring the resulting current.[23] For diarylamines, CV is used to determine their oxidation potentials and, in some cases, reduction potentials. The reversibility of a redox event provides information about the stability of the generated radical cation or anion.

Caption: A streamlined workflow for a cyclic voltammetry experiment.

Experimental Protocol: Cyclic Voltammetry

-

Solution Preparation:

-

Dissolve the diarylamine derivative (analyte, ~1-2 mM) in an appropriate solvent (e.g., dichloromethane or acetonitrile). The solvent must be able to dissolve both the analyte and the supporting electrolyte and have a large electrochemical window.

-

Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to the solution. Causality: The electrolyte is essential to ensure solution conductivity and minimize uncompensated solution resistance (iR drop).[21]

-

-

Electrochemical Cell Setup: [22]

-

Assemble a three-electrode cell:

-

Working Electrode (WE): An inert material where the reaction of interest occurs (e.g., glassy carbon, platinum).

-

Reference Electrode (RE): Provides a stable potential reference (e.g., Ag/AgCl or a saturated calomel electrode, SCE).

-

Counter Electrode (CE): Completes the electrical circuit (e.g., a platinum wire).

-

-

Immerse the electrodes in the prepared solution.

-

Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.[24] Maintain an inert atmosphere over the solution during the experiment.

-

-

Measurement:

-

Connect the electrodes to a potentiostat.[23]

-

Set the experimental parameters: potential window, scan rate (e.g., 50-100 mV/s), and number of cycles.

-

Run the experiment. It is common practice to record a CV of the solvent/electrolyte system alone first to establish the background.

-

To determine absolute energy levels, it's crucial to reference the potentials against a known internal standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is measured under the same conditions.

-

-

Data Analysis & HOMO/LUMO Estimation:

-

From the resulting cyclic voltammogram, determine the onset potential of oxidation (Eox, onset).

-

The HOMO and LUMO energy levels can be estimated using empirical formulas. The HOMO level is calculated relative to the oxidation potential versus the Fc/Fc⁺ couple (assuming the absolute potential of Fc/Fc⁺ is -4.8 eV or -5.1 eV relative to vacuum, depending on the convention used).[25]

-

HOMO (eV) = -[Eox, onset vs Fc/Fc⁺ + 4.8]

-

The LUMO can be estimated by adding the optical band gap (Egopt), determined from the onset of the UV-Vis absorption spectrum (Egopt (eV) = 1240 / λonset (nm)), to the HOMO energy.[20]

-

LUMO (eV) = HOMO + Egopt

-

Part 3: Data Synthesis and Structure-Property Insights

The true power of these characterization techniques lies in correlating the quantitative data with the molecular structure of the diarylamine derivatives. This allows for the rational design of new molecules with desired properties.

Table 1: Representative Photophysical and Electrochemical Data for Diarylamine Derivatives

| Derivative | Substituent (R) | λmax, abs (nm) | λmax, em (nm) | ΦF | Eox, onset (V vs Fc/Fc⁺) | HOMO (eV) | LUMO (eV) |

| 1 | -H | 350 | 420 | 0.45 | 0.55 | -5.35 | -1.81 |

| 2 | -OCH₃ (Donor) | 365 | 445 | 0.60 | 0.35 | -5.15 | -1.75 |

| 3 | -CN (Acceptor) | 380 | 510 | 0.25 | 0.75 | -5.55 | -2.29 |

Note: Data are hypothetical and for illustrative purposes. HOMO/LUMO values are calculated assuming E(Fc/Fc⁺) = -4.8 eV vs. vacuum. LUMO = HOMO + Egopt, where Egopt is derived from λmax, abs onset.

Analysis of Structure-Property Relationships:

-

Effect of Electron-Donating Groups (EDGs): As seen in Derivative 2 (-OCH₃), EDGs increase the electron density on the diarylamine core. This raises the HOMO energy level, making the molecule easier to oxidize (lower Eox).[2] Photophysically, this often leads to a red-shift in both absorption and emission spectra and can enhance fluorescence quantum yield.

-

Effect of Electron-Withdrawing Groups (EWGs): Derivative 3 (-CN) illustrates that EWGs lower the HOMO energy level, making the molecule harder to oxidize (higher Eox). They also tend to lower the LUMO energy. This can lead to a significant red-shift in the absorption spectrum and often promotes intramolecular charge transfer, which may result in a larger Stokes shift but sometimes a lower quantum yield due to competing non-radiative decay pathways.

-

Conjugation: Extending the π-conjugated system of the aryl groups generally leads to a smaller HOMO-LUMO gap.[11] This results in a bathochromic (red) shift in the absorption and emission spectra, moving the molecule's activity further into the visible region.

Conclusion

The photophysical and electrochemical characterization of diarylamine derivatives is a multi-faceted process that combines robust experimental techniques with a solid theoretical understanding. By systematically applying UV-Vis and fluorescence spectroscopy alongside cyclic voltammetry, researchers can build a comprehensive electronic profile of these versatile molecules. This knowledge is not merely academic; it is the cornerstone of rational design, enabling scientists in materials science and drug development to precisely engineer the next generation of high-performance diarylamine-based technologies.

References

-

Electrochemical properties of diarylethenes 1-3. ResearchGate. Available at: [Link]

-

Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. ACS Omega. Available at: [Link]

-

Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Frontiers in Chemistry. Available at: [Link]

-

Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Organic Letters. Available at: [Link]

-

Synthesis, Photophysical and Electronic Properties of Mono‐, Di‐, and Tri‐Amino‐Substituted Ortho‐Perylenes, and Comparison to the Tetra‐Substituted Derivative. Chemistry – A European Journal. Available at: [Link]

-

A comparison of HOMO−LUMO levels and electrochemical HOMO−LUMO gaps for... ResearchGate. Available at: [Link]

-

Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. Organic Letters. Available at: [Link]

-

Selected representative diarylamine derivatives. ResearchGate. Available at: [Link]

-

A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education. Available at: [Link]

-

A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education. Available at: [Link]

-

UV-Visible Spectroscopy of Organic Compounds. Chemistry LibreTexts. Available at: [Link]

-

Principles and Theory of Fluorescence Spectroscopy. HORIBA. Available at: [Link]

-

Multiphoton-gated cycloreversion reaction of a fluorescent diarylethene derivative as revealed by transient absorption spectroscopy. Physical Chemistry Chemical Physics. Available at: [Link]

-

Synthesis and Photochromic Properties of Diarylethene Derivatives with Aggregation-Induced Emission (AIE) Behavior. MDPI. Available at: [Link]

-

Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Frontiers. Available at: [Link]

-

What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Master Organic Chemistry. Available at: [Link]

-

Direct metal-free synthesis of diarylamines from 2-nitropropane via the twofold C-H functionalization of arenes. ResearchGate. Available at: [Link]

-

Excited-State Dynamics of Melamine and Its Lysine Derivative Investigated by Femtosecond Transient Absorption Spectroscopy. MDPI. Available at: [Link]

-

What Is Fluorescence Spectroscopy? Principles Overview. Agilent. Available at: [Link]

-

On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives. RSC Publishing. Available at: [Link]

-

Waste-minimized access to diarylamines and triarylamines via Csp2–N coupling under batch and flow conditions. Green Chemistry. Available at: [Link]

-

Diarylamine/diarylnitroxide Cycle: Quantum Chemical and Electrochemical Estimation. Journal of The Electrochemical Society. Available at: [Link]

-

Transient Absorption Spectroscopy Offers Mechanistic Insights for an Iridium/Nickel-Catalyzed C−O Coupling. Macmillan Group - Princeton University. Available at: [Link]

-

Photocleavage and Photophysical Properties of Amine Releasing BODIPY Derivatives. JYX. Available at: [Link]

-

Cyclic voltammetry experimental set-up. ResearchGate. Available at: [Link]

-

Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments. Available at: [Link]

-

UV-Vis Absorption Spectroscopy - Theory. University of Calgary. Available at: [Link]

-

An Introduction to Fluorescence Spectroscopy. University of California, Irvine. Available at: [Link]

-

Chapter 4: Synthetic Methods for Diarylamines and Triarylamines. Royal Society of Chemistry. Available at: [Link]

-

Cyclic Voltammetry – Theoretical Experiments. PalmSens. Available at: [Link]

-

UV/Vis spectroscopy. Khan Academy. Available at: [Link]

-

Cyclic voltammetry. Wikipedia. Available at: [Link]

-

Investigation of solvent effect on photophysical properties of some sulfonamides derivatives. ResearchGate. Available at: [Link]

-

HOMO-LUMO ENERGY GAP ANALYSIS OF ALKYL VIOLOGEN WITH A POSITIVELY CHARGED AROMATIC RING. Revue Roumaine de Chimie. Available at: [Link]

-

Influence of Solvent Effects on the Photophysical Properties of Europium Amino Acid Complexes. Sciety. Available at: [Link]

-

Investigation of thia-Diels–Alder Reactions by Ultrafast Transient Absorption Spectroscopy and DFT Calculations. ACS Omega. Available at: [Link]

-

UV-Visible Spectroscopy. Michigan State University Department of Chemistry. Available at: [Link]

-

HOMO–LUMO Energy-Gap Tuning of π-Conjugated Zwitterions Composed of Electron-Donating Anion and Electron-Accepting Cation. The Journal of Organic Chemistry. Available at: [Link]

-

Solvent polarity effect on photophysical properties of some aromatic azo dyes with focus on tautomeric and toxicity competition. Scientific Reports. Available at: [Link]

Sources

- 1. Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. books.rsc.org [books.rsc.org]

- 8. horiba.com [horiba.com]

- 9. jascoinc.com [jascoinc.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. UV-Vis Absorption Spectroscopy - Theory [teaching.shu.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. agilent.com [agilent.com]

- 15. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ossila.com [ossila.com]

- 17. Multiphoton-gated cycloreversion reaction of a fluorescent diarylethene derivative as revealed by transient absorption spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. macmillan.princeton.edu [macmillan.princeton.edu]

- 19. Investigation of thia-Diels–Alder Reactions by Ultrafast Transient Absorption Spectroscopy and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ossila.com [ossila.com]

- 21. iitk.ac.in [iitk.ac.in]

- 22. pubs.acs.org [pubs.acs.org]

- 23. ossila.com [ossila.com]

- 24. researchgate.net [researchgate.net]

- 25. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine, also known as ethyl 4-(3-cyanoanilino)benzoate, is a diarylamine scaffold of significant interest in medicinal chemistry and materials science. Its structure, incorporating a cyano-substituted phenyl ring and a carbethoxy-substituted phenyl ring linked by a secondary amine, provides a versatile platform for the development of novel therapeutic agents and functional organic materials. The diarylamine motif is a prevalent feature in a wide array of biologically active molecules, and the cyano and carbethoxy functionalities offer multiple avenues for further chemical modification. This guide provides a comprehensive overview of the primary synthetic routes to this target molecule, with a detailed focus on the selection and properties of the starting materials, the mechanistic underpinnings of the key chemical transformations, and detailed experimental protocols.

Retrosynthetic Analysis and Key Starting Materials

A retrosynthetic analysis of N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine points to a C-N bond disconnection as the most logical approach. This disconnection reveals two primary starting materials: an amine component and an aryl halide component. This strategy is the foundation for the most common and efficient methods for the synthesis of diarylamines: transition metal-catalyzed cross-coupling reactions.